molecular formula C10H11I B11755383 2-Iodo-1,2,3,4-tetrahydronaphthalene

2-Iodo-1,2,3,4-tetrahydronaphthalene

Cat. No.: B11755383
M. Wt: 258.10 g/mol
InChI Key: IDAOCBXBZNZXIQ-UHFFFAOYSA-N
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Description

2-Iodo-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C₁₀H₁₁I It is a derivative of tetrahydronaphthalene, where an iodine atom is substituted at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1,2,3,4-tetrahydronaphthalene typically involves the iodination of 1,2,3,4-tetrahydronaphthalene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the tetrahydronaphthalene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of tetrahydronaphthalene.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Various substituted tetrahydronaphthalene derivatives.

    Oxidation Reactions: Naphthalene derivatives with functional groups at specific positions.

    Reduction Reactions: Tetrahydronaphthalene.

Scientific Research Applications

2-Iodo-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Iodo-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through its iodine substituent. The iodine atom can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and molecular processes, contributing to the compound’s effects.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: The parent compound without the iodine substituent.

    2-Bromo-1,2,3,4-tetrahydronaphthalene: A similar compound with a bromine atom instead of iodine.

    2-Chloro-1,2,3,4-tetrahydronaphthalene: A similar compound with a chlorine atom instead of iodine.

Uniqueness: 2-Iodo-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and different reactivity compared to its bromo and chloro analogs. The iodine substituent can also enhance the compound’s ability to participate in specific interactions, making it valuable for certain applications.

Properties

Molecular Formula

C10H11I

Molecular Weight

258.10 g/mol

IUPAC Name

2-iodo-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C10H11I/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2

InChI Key

IDAOCBXBZNZXIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2CC1I

Origin of Product

United States

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